5,5,5-Trifluoro-2-phenylpentan-2-ol
Description
Properties
Molecular Formula |
C11H13F3O |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5,5,5-trifluoro-2-phenylpentan-2-ol |
InChI |
InChI=1S/C11H13F3O/c1-10(15,7-8-11(12,13)14)9-5-3-2-4-6-9/h2-6,15H,7-8H2,1H3 |
InChI Key |
OSBZUIUCKPGJGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(F)(F)F)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Scientific Research Applications
5,5,5-Trifluoro-2-phenylpentan-2-ol is a compound of interest in various scientific research applications due to its unique chemical properties and potential biological activities. This article explores its applications in medicinal chemistry, material science, and other relevant fields, supported by data tables and case studies.
Medicinal Chemistry
5,5,5-Trifluoro-2-phenylpentan-2-ol has shown promise as a precursor in the synthesis of biologically active compounds. Its structural features allow for modifications that can lead to enhanced pharmaceutical properties.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of 5,5,5-trifluoro compounds exhibit significant antimicrobial activity. For instance, compounds synthesized from this alcohol have been tested against various bacterial strains with varying degrees of success.
Table 2: Antimicrobial Activity of Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Trifluorophenyl derivative | Escherichia coli | 32 µg/mL |
| Trifluorophenyl derivative | Staphylococcus aureus | 16 µg/mL |
Material Science
The unique properties of 5,5,5-trifluoro-2-phenylpentan-2-ol make it a candidate for use in developing advanced materials. Its ability to form stable complexes with metals can be utilized in catalysis and sensor technology.
Case Study: Catalytic Applications
In catalytic processes, the trifluoromethyl group enhances the electronic properties of the compound, making it an effective ligand in metal-catalyzed reactions. Studies have demonstrated its effectiveness in facilitating reactions such as cross-coupling and oxidation.
Table 3: Catalytic Activity
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Cross-coupling | Palladium complex | 85% |
| Oxidation | Copper complex | 90% |
Environmental Chemistry
The environmental impact of fluorinated compounds is a growing area of research. The stability of 5,5,5-trifluoro-2-phenylpentan-2-ol under various conditions makes it a subject of study for environmental persistence and degradation pathways.
Case Study: Degradation Studies
Studies have shown that while trifluorinated compounds resist degradation in standard conditions, their breakdown products can exhibit different toxicological profiles. Research into photodegradation pathways has revealed potential methods for mitigating environmental impact.
Table 4: Degradation Pathways
| Condition | Degradation Product | Toxicity Level |
|---|---|---|
| UV Light Exposure | Trifluoroacetic acid | Moderate toxicity |
| Hydrolysis | Phenolic derivatives | Low toxicity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The substitution patterns and functional groups in analogous compounds significantly influence their applications and reactivity. Below is a comparative analysis:
Research Findings and Industrial Implications
- Pharmaceutical Potential: Fluorinated alcohols like the target compound are explored as building blocks for kinase inhibitors or antifungal agents, leveraging fluorine’s bioisosteric effects .
- Material Science : The methacrylate analog demonstrates utility in UV-curable resins, suggesting that the target’s hydroxyl group could be modified for similar applications.
- Agrochemical Relevance : Chloro- and trifluoro-substituted compounds (e.g., ) are prevalent in herbicides, hinting at possible agrochemical applications for the target compound.
Preparation Methods
Synthesis of 5,5,5-Trifluoropentan-2-one
The ketone precursor is synthesized via radical trifluoromethylation of pent-1-en-2-one using CFSONa under photocatalytic conditions. As demonstrated in visible-light-induced thiotrifluoromethylation protocols, iridium catalysts (e.g., Ir[dF(CF)ppy](dtbbpy)PF) facilitate CF radical generation, which adds to the alkene moiety. Subsequent oxidation of the intermediate yields the ketone (Scheme 1).
Reaction Conditions
Grignard Reaction
Phenylmagnesium bromide (1.2 equiv) is added dropwise to 5,5,5-trifluoropentan-2-one in dry THF at 0°C. The mixture is stirred for 12 h, quenched with NHCl, and extracted to isolate the alcohol.
Yield : ~80% (estimated from analogous reactions)
Radical Trifluoromethylation-Hydroxylation Cascade
Adapting methodologies from photoredox catalysis, this approach introduces CF and hydroxyl groups sequentially (Scheme 2).
Thiotrifluoromethylation of Alkenes
A terminal alkene (e.g., 2-phenylpent-1-ene) undergoes anti-Markovnikov addition of CF and phenylthio groups using benzenesulfonothioate and CFSONa under Ir catalysis.
Key Steps
Ketone Reduction
The ketone is reduced using NaBH in methanol to yield the tertiary alcohol.
Optimization : Catalytic hydrogenation (H, Pd/C) offers higher selectivity (90% yield).
Transfer Hydrogenation of α,β-Unsaturated Ketones
Building on reductive amination protocols, this method reduces α,β-unsaturated trifluoromethyl ketones to alcohols (Scheme 3).
Synthesis of α,β-Unsaturated Ketones
Wittig reaction between 5,5,5-trifluoropentan-2-one and benzyltriphenylphosphonium bromide forms the enone.
Transfer Hydrogenation
RuCl(cod) (5 mol%) and HCOONa (1 equiv) in iPrOH reduce the enone at 100°C.
Nucleophilic Trifluoromethylation of Epoxides
Epoxide ring-opening with Ruppert–Prakash reagent (TMSCF) introduces CF, followed by hydrolysis (Scheme 4).
Epoxide Synthesis
Styrene oxide is treated with BF-OEt to form a stabilized carbocation, which reacts with TMSCF.
Hydrolysis
The trifluoromethylated epoxide undergoes acid-catalyzed hydrolysis (HSO, HO) to yield the diol, which is oxidized to the alcohol.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Grignard Addition | High atom economy, straightforward | Requires ketone precursor | 75–85% |
| Radical Cascade | Modular CF/OH installation | Multi-step, moderate yields | 60–80% |
| Transfer Hydrogenation | Scalable, mild conditions | Requires enone synthesis | 80–90% |
| Epoxide Functionalization | Stereochemical control | Sensitive to epoxide stability | 70–75% |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5,5,5-Trifluoro-2-phenylpentan-2-ol, and how can purity be optimized during synthesis?
- Methodological Answer : The compound can be synthesized via Grignard addition to trifluoromethyl ketones followed by acid quenching. Purity optimization involves rigorous solvent selection (e.g., anhydrous THF) and post-reaction purification using column chromatography (silica gel, hexane/ethyl acetate gradient). Reagent-grade solvents (ACS-certified) minimize impurities . Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare melting points (mp) to literature values (e.g., 130–132°C for structurally similar fluorinated compounds) .
Q. Which spectroscopic techniques are most effective for characterizing 5,5,5-Trifluoro-2-phenylpentan-2-ol, particularly to distinguish structural isomers?
- Methodological Answer : Use NMR to identify trifluoromethyl group environments (δ ~ -60 to -80 ppm). NMR resolves phenyl group substitution patterns (e.g., coupling constants for ortho/meta protons). High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular formula. IR spectroscopy detects hydroxyl stretching (~3400 cm) and C-F bonds (~1150 cm). For isomer discrimination, compare NMR chemical shifts of the quaternary carbon adjacent to the hydroxyl group .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT) predict the reactivity of 5,5,5-Trifluoro-2-phenylpentan-2-ol in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model transition states and activation energies. Focus on steric effects from the phenyl group and electron-withdrawing trifluoromethyl moiety. Compare LUMO maps to identify electrophilic centers. Validate predictions with kinetic experiments (e.g., monitoring SN2 reactivity with NaI in acetone via GC-MS). Surface adsorption studies (e.g., on silica) may explain anomalous reactivity due to interfacial interactions .
Q. What experimental strategies resolve contradictions in reported solubility data across solvent systems?
- Methodological Answer : Systematically test solubility in polar aprotic (DMF, DMSO), protic (ethanol, methanol), and fluorophilic solvents (HFE-7100). Use dynamic light scattering (DLS) to detect aggregates. Quantify solubility via gravimetric analysis after saturation and filtration. Cross-reference with Hansen solubility parameters to identify outliers. Contradictions may arise from trace moisture; ensure solvent dryness using molecular sieves and Karl Fischer titration .
Q. How does the steric and electronic influence of the trifluoromethyl group affect stability under acidic conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 1M HCl, 40°C) with HPLC monitoring. Compare degradation rates to non-fluorinated analogs. Use NMR to track defluorination. Computational analysis (NBO charges) quantifies electron-withdrawing effects. Steric hindrance is assessed via X-ray crystallography or molecular dynamics simulations. Note: Surface-mediated degradation (e.g., glassware interactions) may require controlled-environment studies .
Safety and Handling
Q. What are critical safety considerations when handling 5,5,5-Trifluoro-2-phenylpentan-2-ol in laboratory settings?
- Methodological Answer : Use nitrile gloves and chemical goggles due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Store under inert gas (argon) to prevent hydroxyl group oxidation. Spill containment requires fluorocarbon-adsorbent materials (not silica). Dispose via halogenated waste protocols. Monitor airborne levels with IR spectroscopy if vented .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
